3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine
Description
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine (CAS: 1352532-04-7) is a heterocyclic compound featuring a pyridine core substituted with a phenoxy group at position 2 and a 1-ethylpyrrolidinyl moiety at position 3. This structure combines aromatic and alicyclic components, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis and properties are contextualized below through comparisons with structurally related compounds.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3-(1-ethylpyrrolidin-2-yl)-2-phenoxypyridine |
InChI |
InChI=1S/C17H20N2O/c1-2-19-13-7-11-16(19)15-10-6-12-18-17(15)20-14-8-4-3-5-9-14/h3-6,8-10,12,16H,2,7,11,13H2,1H3 |
InChI Key |
IHSCRMUSJRTYHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-bromo-3-phenoxypyridine with 1-ethylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues
2-Phenoxypyridine Derivatives
Compounds like 4-phenoxyquinazoline and 2-phenoxyquinoxaline () share the phenoxy-pyridine motif but lack the ethylpyrrolidinyl substituent. For example, 2-phenoxypyridine derivatives synthesized via aryne intermediates () exhibit molecular weights (MW) of ~200–300 g/mol, whereas the target compound has a higher MW (~325 g/mol) due to the ethylpyrrolidinyl group .
Pyrrolidinyl vs. Pyrrolinyl Substituents
3-(2-Pyrrolin-2-yl)pyridine () contains an unsaturated pyrrolinyl group, which is less basic (pKa ~6–7) compared to the saturated pyrrolidinyl group (pKa ~8–9) in the target compound. The saturated ring in the latter enhances conformational flexibility and may improve binding to biological targets requiring hydrophobic interactions .
Ethylpyrrolidinyl-Containing Analogues
In N-(1-(3-((1-ethylpyrrolidin-2-yl)methylamino)propyl)- derivatives (), the ethylpyrrolidinyl group contributes to inhibitory activity against neuronal nitric oxide synthase (nNOS), with predicted pIC50 values of ~6.7. This highlights the pharmacophoric importance of the ethylpyrrolidinyl moiety in enzyme inhibition, a property likely shared by the target compound .
Physicochemical Properties
Biological Activity
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including anticancer properties, effects on neurodegenerative diseases, and other therapeutic potentials.
Overview of Biological Activity
Research indicates that 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine exhibits several pharmacological effects. Preliminary studies suggest a range of activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
- Neuroprotective Effects : It may have potential applications in treating neurodegenerative diseases by inhibiting key enzymes involved in neuronal degradation.
- Antibacterial Properties : Some studies indicate that it may possess antibacterial activity against certain strains of bacteria.
The anticancer activity of 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is believed to be mediated through multiple mechanisms:
- Inhibition of Key Enzymes : The compound has been reported to inhibit IKKβ, a crucial enzyme involved in the NF-κB signaling pathway, which is often activated in cancer cells leading to inflammation and tumor progression .
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells, showing greater cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
- Structure–Activity Relationship (SAR) : The presence of specific structural features, such as the pyrrolidine and phenoxy groups, enhances its biological activity by improving binding affinity to target proteins .
Case Studies
A notable study highlighted the effectiveness of 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine in a mouse model of lung cancer. The compound significantly reduced tumor size and improved survival rates compared to control groups. This suggests potential for further development as an anticancer agent.
Cholinesterase Inhibition
Research indicates that 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are implicated in neurodegenerative conditions like Alzheimer's disease. The dual inhibition may enhance cholinergic transmission and provide neuroprotective benefits .
Antioxidant Properties
The compound also exhibits antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress within neuronal cells .
Antibacterial Activity
Preliminary findings suggest that 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine may possess antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, indicating potential as an antimicrobial agent .
Summary Table of Biological Activities
Q & A
Q. What are the most efficient synthetic routes for preparing 3-(1-ethylpyrrolidin-2-yl)-2-phenoxypyridine?
A metal-free, room-temperature method via aryne intermediates is highly effective for constructing the 2-phenoxypyridine core. This involves reacting pyridine derivatives with in situ-generated arynes under mild conditions, achieving yields >80% . For the 1-ethylpyrrolidinyl side chain, coupling 2-aminomethyl-1-ethylpyrrolidine (synthesized via reductive amination of ethylamine and pyrrolidinone) with activated pyridine intermediates (e.g., chlorides or carbonyls) is recommended .
Q. What spectroscopic techniques are critical for characterizing 3-(1-ethylpyrrolidin-2-yl)-2-phenoxypyridine, and what challenges might arise?
Key techniques include:
- ¹H/¹³C NMR : Assign signals for the phenoxy group (δ 6.8–7.4 ppm), pyrrolidine protons (δ 1.5–3.2 ppm), and ethyl substituent (δ 1.0–1.4 ppm). Challenges arise from dynamic stereochemistry in the pyrrolidine ring, causing splitting or broadening of signals .
- X-ray crystallography : Resolves conformational ambiguities; requires high-purity crystals grown via slow evaporation in ethanol/water .
- HRMS : Confirms molecular weight (C₁₇H₂₀N₂O; theoretical [M+H]⁺ = 281.1654) .
Q. What are the primary pharmacological targets of 2-phenoxypyridine derivatives, and how is activity assessed?
2-Phenoxypyridines are reported as P2Y1 receptor antagonists. Standard assays include:
- Calcium mobilization assays using HEK293 cells transfected with human P2Y1 receptors.
- Competitive binding studies with fluorescently labeled MRS2500 (a known antagonist). IC₅₀ values <1 μM indicate potent activity .
Advanced Research Questions
Q. How can the 2-phenoxypyridine core be functionalized to modulate biological activity, and what methodologies enable regioselective modifications?
Palladium-catalyzed alkoxycarbonylation at the pyridine C4 position introduces ester/carbamate groups. Conditions: Pd(OAc)₂ (5 mol%), CO (1 atm), alcohols (ROH), and 60°C in DMF. Regioselectivity is controlled by steric hindrance from the 3-(1-ethylpyrrolidinyl) group . For halogenation, NBS in CCl₄ selectively brominates the phenoxy ring’s para position .
Q. What computational approaches are recommended to predict the binding affinity of 3-(1-ethylpyrrolidin-2-yl)-2-phenoxypyridine derivatives to neurological targets?
- Molecular docking : Use AutoDock Vina with P2Y1 receptor structures (PDB: 4XNW). Focus on interactions between the pyrrolidine nitrogen and Arg195/Arg287 residues.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. MM-PBSA calculations estimate binding free energies .
Q. How should researchers design experiments to resolve contradictions in reported biological activities of 2-phenoxypyridine derivatives?
- Purity validation : Compare HPLC-UV (≥95% purity) and LC-MS data to rule out impurities .
- Assay standardization : Replicate activity tests across multiple cell lines (e.g., CHO-K1 vs. HEK293) under identical ATP concentrations (10 μM) .
- Metabolite screening : Use liver microsomes to identify oxidation products (e.g., N-deethylation) that may interfere with results .
Q. What strategies optimize the pharmacokinetic profile of 3-(1-ethylpyrrolidin-2-yl)-2-phenoxypyridine?
- Bioavailability enhancement : Formulate as hydrochloride salts (improves water solubility) or co-administer with CYP3A4 inhibitors to reduce first-pass metabolism .
- Half-life extension : Introduce deuterium at the ethyl group’s α-position (synthetic route: NaBD₄ reduction of 1-ethylpyrrolidin-2-one) to slow oxidative degradation .
Data Contradiction Analysis
Q. How can discrepancies in NMR data for 2-phenoxypyridine dimers be reconciled?
Unexpected doubling of ¹H NMR signals (e.g., in DMSO-d₆) arises from hindered rotation around the pyridine-phenoxy bond. Variable-temperature NMR (25–80°C) resolves this by coalescing split signals into singlets at higher temperatures .
Experimental Design
Q. What in vitro assays are critical for evaluating the neuropharmacological potential of this compound?
- hERG inhibition assay (patch-clamp): Assess cardiac safety; IC₅₀ >10 μM is desirable.
- Blood-brain barrier penetration : Use MDCK-MDR1 monolayers; Papp >5 × 10⁻⁶ cm/s indicates CNS activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
